molecular formula C6H7N5S B10902744 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10902744
M. Wt: 181.22 g/mol
InChI Key: FOBWSOVWUJQCLG-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-1H-pyrazole with thiocarbohydrazide under acidic conditions to form the desired thiadiazole ring.

  • Step 1: Formation of Intermediate

      Reactants: 1-methyl-3-amino-1H-pyrazole, thiocarbohydrazide

      Conditions: Acidic medium, typically using hydrochloric acid

      Temperature: Reflux conditions

      Product: Intermediate compound with both pyrazole and thiadiazole functionalities

  • Step 2: Cyclization

      Reactants: Intermediate compound

      Conditions: Heating under reflux

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring.

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the original compound

  • Reduction: : Reduction reactions can occur at the thiadiazole ring.

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Room temperature to slightly elevated temperatures

      Products: Reduced forms of the thiadiazole ring

  • Substitution: : The compound can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic or neutral conditions

      Products: Substituted derivatives of the original compound

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

Medically, this compound is explored for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-(1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9)

InChI Key

FOBWSOVWUJQCLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(S2)N

Origin of Product

United States

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